

# Basic chemical and physical properties of alfentanil hydrochloride for research

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## Core Chemical and Physical Properties of Alfentanil Hydrochloride

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental chemical and physical properties of **alfentanil hydrochloride**. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support laboratory research and development.

## Introduction: Understanding Alfentanil Hydrochloride

**Alfentanil hydrochloride** is a potent, short-acting synthetic opioid analgesic and a member of the fentanyl analogue family.<sup>[1][2]</sup> It is classified as a Schedule II controlled substance in the United States due to its high potential for abuse.<sup>[1][2]</sup> In clinical and research settings, alfentanil is distinguished by its exceptionally rapid onset of action and short duration, properties that are directly linked to its unique physicochemical characteristics.<sup>[3]</sup> Its primary mechanism of action is as a selective agonist of the  $\mu$ -opioid receptor, which it shares with other opioids like fentanyl and morphine.<sup>[2][4]</sup> A thorough understanding of its properties is critical for its safe handling, analytical characterization, and application in research contexts.

## Core Physicochemical Properties

The distinct pharmacokinetic profile of **alfentanil hydrochloride** is rooted in its fundamental chemical and physical properties. A notable characteristic is its acid dissociation constant (pKa) of 6.5.[1][2][3] At a physiological pH of 7.4, a significant portion of alfentanil exists in its unionized, lipid-soluble form. This high degree of unionization facilitates rapid passage across the blood-brain barrier, which is the primary reason for its remarkably fast onset of action—often within one to two minutes of intravenous administration.[2][5][6]

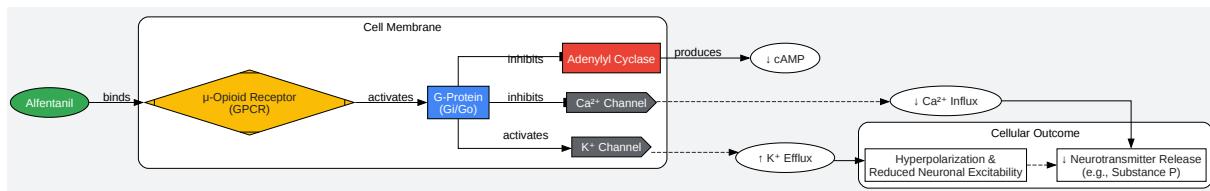
The key physicochemical data for alfentanil and its hydrochloride salt are summarized below for ease of reference.

Property	Value	Source(s)
Chemical Name	N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide monohydrochloride	[7][8]
Molecular Formula	Alfentanil Base: <chem>C21H32N6O3</chem> Hydrochloride Salt: <chem>C21H32N6O3</chem> · HClHydrochloride Monohydrate: <chem>C21H32N6O3</chem> · HCl · H <sub>2</sub> O	[1][7][9]
Molecular Weight	Alfentanil Base: 416.52 g/mol Hydrochloride Salt: 452.98 g/mol Hydrochloride Monohydrate: 470.99 g/mol	[1][2][7][8][9]
CAS Number	Alfentanil Base: 71195-58-9Hydrochloride Salt: 69049-06-5	[1][2]
Physical Form	Crystalline solid	[9][10]
Melting Point	138.4 - 140.8 °C	[1][9]
pKa	6.5	[1][2][3]
Solubility	The hydrochloride salt is soluble in water.[9] Commercial preparations are aqueous solutions with concentrations of 500 mcg/mL.	[1][7]
Partition Coefficient	n-octanol:water partition coefficient of 128:1 at pH 7.4; LogP: 2.16	[1][7]

# Mechanism of Action and Pharmacokinetics

## Molecular Mechanism of Action

Alfentanil exerts its analgesic and sedative effects by acting as a potent agonist at the  $\mu$ -opioid receptors, which are G-protein-coupled receptors located primarily in the central nervous system (CNS).<sup>[5][11]</sup> The binding of alfentanil to these receptors initiates a conformational change that triggers a cascade of intracellular signaling events.<sup>[5]</sup> This process inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.<sup>[5]</sup> The downstream effects include the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.<sup>[5]</sup> The collective result is neuronal hyperpolarization, which reduces neuronal excitability and suppresses the release of nociceptive neurotransmitters such as substance P, GABA, and dopamine.<sup>[4][8]</sup>



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Caption: Alfentanil's  $\mu$ -opioid receptor signaling pathway.

## Pharmacokinetic Profile

The clinical utility of alfentanil is defined by its rapid and predictable pharmacokinetic profile.

- Absorption: Administered intravenously, its onset of action is immediate.<sup>[12][13]</sup>

- Distribution: Alfentanil has a relatively small volume of distribution (0.4 to 1.0 L/kg) and exhibits high plasma protein binding of approximately 92%.[\[2\]](#)[\[11\]](#)[\[12\]](#) Its low pKa contributes to its rapid distribution into the CNS.[\[2\]](#)
- Metabolism: It undergoes extensive and rapid metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[\[4\]](#)[\[12\]](#)
- Elimination: The drug has a short elimination half-life, typically ranging from 90 to 111 minutes.[\[2\]](#) Only about 1% of the administered dose is excreted unchanged in the urine.[\[11\]](#)[\[12\]](#)

## Analytical Methodologies for Research

Accurate quantification of **alfentanil hydrochloride** in various matrices is essential for pharmacokinetic studies, quality control, and forensic analysis. High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for this purpose.[\[14\]](#)[\[15\]](#)

## Representative HPLC-UV Protocol

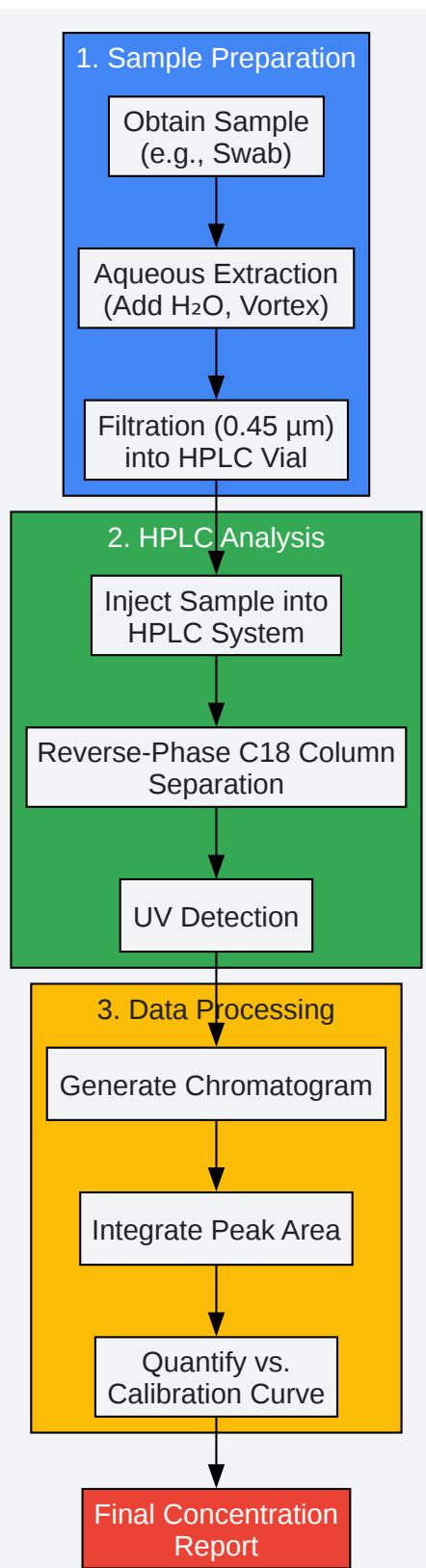
This protocol provides a generalized, self-validating framework for the analysis of **alfentanil hydrochloride**. The causality for each step is explained to ensure methodological integrity.

Objective: To quantify **alfentanil hydrochloride** in a research sample (e.g., from a cleaning validation swab or a prepared solution).

Methodology:

- Sample Preparation (Aqueous Extraction):
  - Step 1: Place the sample (e.g., a swab) into a sterile vial.
  - Step 2: Add a precise volume of purified water (e.g., 5.0 mL) to the vial. Causality: Water is chosen as the extraction solvent because **alfentanil hydrochloride** is water-soluble, ensuring efficient recovery from the sample matrix.[\[9\]](#)[\[15\]](#)
  - Step 3: Agitate the vial (e.g., vortex for 2 minutes) to facilitate the complete dissolution of the analyte.

- Step 4: Filter the resulting solution through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.  
Causality: Filtration is a critical step to remove particulate matter that could otherwise obstruct the HPLC column, ensuring system longevity and data quality.
- Chromatographic Conditions:
  - Instrument: Standard HPLC system with a UV detector.
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ ). Causality: A C18 column provides excellent retention and separation for moderately nonpolar compounds like alfentanil through hydrophobic interactions.
  - Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., phosphate or formate buffer) in water. A typical mobile phase could be a mixture of acetonitrile and water with phosphoric acid.<sup>[14][16]</sup> Causality: Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The acidic buffer controls the ionization state of alfentanil, ensuring a sharp, symmetrical peak shape.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV spectrophotometry at a wavelength selected for optimal absorbance.
  - Injection Volume: 20  $\mu\text{L}$ .
- Calibration and Quantification:
  - Step 1: Prepare a series of calibration standards of known **alfentanil hydrochloride** concentrations in purified water.
  - Step 2: Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity (e.g.,  $r^2 > 0.99$ ). Causality: A linear calibration curve validates that the detector response is proportional to the analyte concentration within the tested range, which is fundamental for accurate quantification.
  - Step 3: Inject the prepared sample.
  - Step 4: Determine the concentration of **alfentanil hydrochloride** in the sample by interpolating its peak area against the calibration curve.

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Caption: A typical analytical workflow for alfentanil HCl using HPLC.

## Safe Handling, Storage, and Stability

Given its high potency and toxicity, strict adherence to safety protocols is mandatory when handling **alfentanil hydrochloride** in a research setting.

- Safety Precautions:** **Alfentanil hydrochloride** is toxic if swallowed, fatal in contact with skin, and toxic if inhaled. Researchers must use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.<sup>[17]</sup> All handling of the solid compound should occur in a well-ventilated area or a chemical fume hood to avoid aerosol formation and inhalation.<sup>[17]</sup> In case of accidental skin exposure, the affected area should be rinsed thoroughly with water.<sup>[7]</sup>
- Storage Conditions:** Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.<sup>[17]</sup> The recommended storage temperature is 20° to 25°C (68° to 77°F).<sup>[7]</sup> It should also be protected from light.<sup>[7]</sup>
- Stability:** Degradation studies show that **alfentanil hydrochloride** is unstable under acidic, alkaline, and oxidative stress conditions.<sup>[12][18]</sup> The N-phenylpropanamide and piperidine functional groups are particularly susceptible to degradation.<sup>[12]</sup> It is relatively stable under thermal and photolytic stress.<sup>[18]</sup>
- Disposal:** Waste must be disposed of as hazardous material in accordance with institutional, local, and federal regulations.<sup>[17]</sup>

## Conclusion

**Alfentanil hydrochloride** possesses a unique set of physicochemical properties that define its potent, rapid, and short-lived pharmacological profile. Its pKa of 6.5 is a key determinant of its fast onset, while its susceptibility to hepatic metabolism dictates its short duration of action. For researchers, a comprehensive grasp of these properties, coupled with an understanding of appropriate analytical techniques and stringent safety protocols, is essential for conducting effective and safe scientific investigation.

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